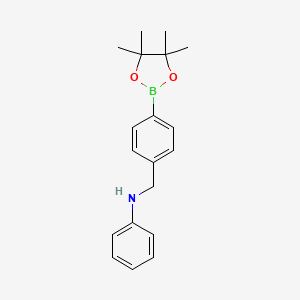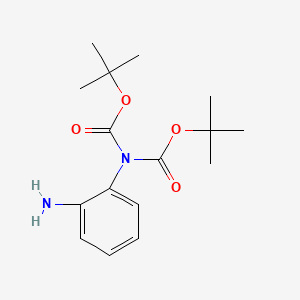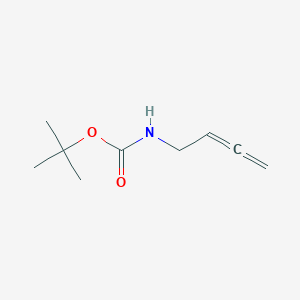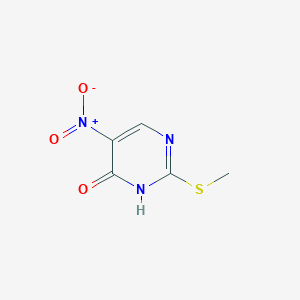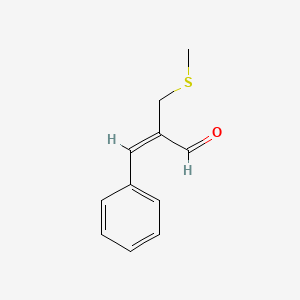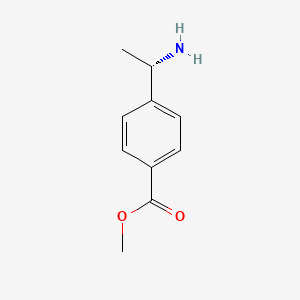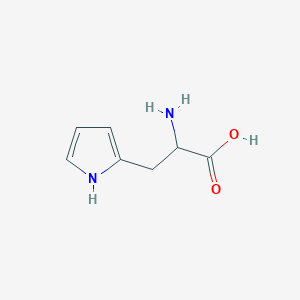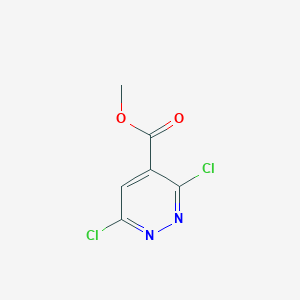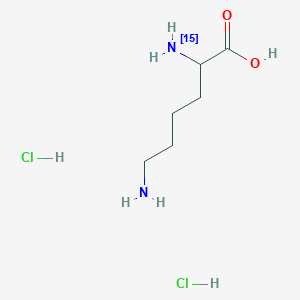
DL-Lysine-2-15N dihydrochloride
Overview
Description
DL-Lysine-2-15N dihydrochloride is a biochemical compound used for proteomics research . It has a linear formula of H2N(CH2)4CH(15NH2)CO2H·2HCl .
Molecular Structure Analysis
The molecular structure of DL-Lysine-2-15N dihydrochloride can be represented by the SMILES string Cl.Cl.NCCCCC([15NH2])C(O)=O . Its InChI key is JBBURJFZIMRPCZ-IAAMHKOASA-N .
Physical And Chemical Properties Analysis
DL-Lysine-2-15N dihydrochloride is a solid substance with a molecular weight of 220.10 . . The melting point is 190 °C (lit.) .
Scientific Research Applications
Biochemical Applications and Molecular Interactions
DL-Lysine hydrochlorides are explored for their intermediary roles in synthesizing other chemical compounds through processes like hydrolysis, reduction, and replacement reactions. These processes illustrate DL-Lysine's utility in producing compounds like e-benzoyllysine and dl-Lysine Monohydrochloride, highlighting its significance in synthetic organic chemistry (Eck & Marvel, 2003).
Antibacterial Activity
Research into ε-poly-L-lysine (ε-PL), consisting of lysine residues, has shown promising antibacterial activity and broad-spectrum inhibition. The study of ε-PL and its derivatives, including DL-Lysine, delves into their structural behavior in response to environmental changes and their mechanisms of action against bacteria, underscoring their potential in antimicrobial applications (Liu et al., 2020).
Structural and Spectroscopic Studies
DL-Lysine hydrochloride has been the subject of structural and spectroscopic analyses to understand its crystallographic and molecular features better. Studies employing techniques like Raman and infrared spectroscopy, alongside DFT calculations, provide insight into its vibrational spectra and molecular interactions, contributing to the broader understanding of DL-Lysine's physical and chemical properties (Paiva et al., 2017).
Material Science and Polymer Research
In material science, DL-Lysine derivatives are investigated for their role in synthesizing biodegradable polymers, such as poly(DL-lactic acid-co-L-lysine) random copolymer. These studies explore the copolymerization processes, characterizing the resultant materials' structures through spectroscopic methods, which is crucial for developing new biocompatible and environmentally friendly materials (Liu, Yuan, & Deng, 2003).
Enzymatic and Mechanistic Insights
Research on enzymes like lysine 5,6-aminomutase, which utilizes DL-Lysine as a substrate, offers profound insights into enzymatic mechanisms involving DL-Lysine. These studies elucidate the enzyme's dependency on co-factors and its catalytic process, providing a deeper understanding of amino acid transformations in biological systems (Tang et al., 2003).
Safety And Hazards
properties
IUPAC Name |
6-amino-2-(15N)azanylhexanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i8+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-IAAMHKOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)CC(C(=O)O)[15NH2].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583943 | |
| Record name | (N~2~-~15~N)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Lysine-2-15N dihydrochloride | |
CAS RN |
2747-89-9 | |
| Record name | (N~2~-~15~N)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



